molecular formula C10H9N7O B11009282 N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11009282
M. Wt: 243.23 g/mol
InChI Key: PUTLYCZJCJDDOG-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring fused with a tetrazole ring, which is further connected to a pyridine ring, making it a complex and intriguing molecule for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring, followed by the formation of the tetrazole ring through cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide stands out due to its unique combination of pyrazole, tetrazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9N7O

Molecular Weight

243.23 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C10H9N7O/c1-16-6-8(4-11-16)12-10(18)7-2-3-9-13-14-15-17(9)5-7/h2-6H,1H3,(H,12,18)

InChI Key

PUTLYCZJCJDDOG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

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